5-Phenylpenta-2,4-dienoic acid
Overview
Description
Cinnamylideneacetic acid, also known as cinnamalacetic acid, is a photoresponsive compound with the chemical formula C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol . It is known for its ability to undergo photoinduced [2+2] cycloaddition reactions . This compound is light yellow to yellow in color and is derived from Uruguayan propolis .
Mechanism of Action
Target of Action
5-Phenylpenta-2,4-dienoic acid is a high-potency inhibitor of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, cytokines, and hormones.
Mode of Action
It is known to inhibit the action of tyrosine kinases, which may lead to the inhibition of various signaling pathways within the cell .
Biochemical Pathways
Given its role as a tyrosine kinase inhibitor, it is likely to impact multiple signaling pathways within the cell .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution within the body.
Result of Action
This compound has been shown to have an inhibitory effect on cancer cells in both squamous and non-squamous cell lines . This suggests that the compound’s action results in the inhibition of cell proliferation, potentially leading to a decrease in tumor growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is a flammable liquid and needs to be handled with care to prevent fire and explosion . Additionally, good ventilation is required when handling this compound .
Biochemical Analysis
Biochemical Properties
It is known to be a high-potency inhibitor of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions.
Cellular Effects
5-Phenylpenta-2,4-dienoic acid has been shown to have an inhibitory effect on cancer cells in both squamous and non-squamous cell lines . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its role as a tyrosine kinase inhibitor suggests that it may exert its effects at the molecular level by binding to these enzymes and inhibiting their activity .
Preparation Methods
Cinnamylideneacetic acid can be synthesized through various methods. One common synthetic route is the Perkin reaction, which involves the condensation of cinnamaldehyde with acetic anhydride in the presence of a base . The reaction conditions typically include heating the mixture to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Cinnamylideneacetic acid undergoes several types of chemical reactions, including:
Photoinduced [2+2] Cycloaddition: This reaction involves the dimerization of cinnamylideneacetic acid under light exposure, forming cyclobutane derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products, and reduction reactions can yield reduced derivatives.
Substitution Reactions: Cinnamylideneacetic acid can participate in substitution reactions with different reagents, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include light sources for photoinduced reactions, oxidizing agents for oxidation, and reducing agents for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cinnamylideneacetic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Cinnamylideneacetic acid can be compared with other similar compounds, such as:
Beta-Styrylacrylic Acid:
Cinnamic Acid: This compound is structurally related to cinnamylideneacetic acid but lacks the extended conjugation present in the latter.
Cinnamaldehyde: A precursor in the synthesis of cinnamylideneacetic acid, cinnamaldehyde has similar chemical properties but differs in its functional groups.
Cinnamylideneacetic acid is unique due to its photoresponsive nature and ability to undergo [2+2] cycloaddition reactions, which are not commonly observed in the other similar compounds .
Properties
CAS No. |
1552-94-9 |
---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2Z,4E)-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5- |
InChI Key |
FEIQOMCWGDNMHM-HXGSSHHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\C(=O)O |
SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)O |
28010-12-0 38446-98-9 1552-94-9 |
|
Pictograms |
Irritant |
Synonyms |
eta-styrylacrylic acid beta-styrylacrylic acid, (E,E)-isomer beta-styrylacrylic acid, (E,Z)-isomer beta-styrylacrylic acid, (Z,E)-isomer beta-styrylacrylic acid, monosodium salt, (E,E)-isomer beta-styrylacrylic acid, monosodium salt, (E,Z)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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